molecular formula F<sub>6</sub>Sb.6H<sub>2</sub>O.H B1443688 Fluoroantimonic acid hexahydrate CAS No. 72121-43-8

Fluoroantimonic acid hexahydrate

Cat. No.: B1443688
CAS No.: 72121-43-8
M. Wt: 344.85 g/mol
InChI Key: WWPSSNXRZMXGHE-UHFFFAOYSA-I
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Description

Fluoroantimonic acid hexahydrate is a useful research compound. Its molecular formula is F6Sb.6H2O.H and its molecular weight is 344.85 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Fluoroantimonic acid hexahydrate (HSbF₆·6H₂O) is recognized as one of the strongest superacids, exhibiting unique chemical properties that facilitate various biological and chemical applications. This article explores its biological activity, focusing on its toxicity, catalytic properties, and potential applications in organic synthesis and polymer chemistry.

Fluoroantimonic acid is formed by the combination of hydrogen fluoride (HF) and antimony pentafluoride (SbF₅). It is characterized by an extreme acidity, with a Hammett acidity function (H0H_0) ranging from -23 to -28, making it trillions of times stronger than sulfuric acid . The compound exists primarily as a colorless liquid and is highly corrosive, reacting violently with water and organic materials .

Toxicity and Safety

This compound poses significant health risks due to its corrosive nature. It can cause severe burns upon contact with skin or eyes and may lead to respiratory tract irritation if inhaled. Ingestion can result in irreversible damage to the digestive tract . Safety precautions are critical when handling this compound, including the use of protective equipment and proper ventilation.

Catalytic Properties

This compound serves as a powerful Lewis acid catalyst in various organic reactions. Its ability to stabilize carbocations makes it particularly useful in facilitating reactions such as:

  • Ring-opening polymerization : The compound has been effectively used as a catalyst in the polymerization of epoxidized oils like soybean and palm oil, leading to the formation of polyols .
  • Esterification reactions : It catalyzes the direct esterification of turpentine oil with acetic acid, showcasing its versatility in organic synthesis .

Case Studies

  • Polymer Synthesis :
    • In a study involving the ring-opening polymerization of epoxidized palm oil using this compound as a catalyst, significant structural changes were observed. The disappearance of epoxy functional groups indicated successful polymer formation .
    • The thermal stability of the resulting polymers was assessed using differential scanning calorimetry (DSC), revealing melting temperatures between 45 °C to 60 °C .
  • Fluorinated Compounds :
    • Fluoroantimonic acid has been employed in synthesizing fluorinated pharmaceuticals that exhibit improved metabolic stability and bioavailability compared to non-fluorinated counterparts. This application highlights its importance in drug development for enhanced therapeutic efficacy .

Comparative Analysis

The following table summarizes the acidity and unique features of fluoroantimonic acid compared to other superacids:

CompoundHammett Acidity Function (pKa)Unique Features
Fluoroantimonic Acid-23 to -28Strongest known superacid; highly reactive
Triflic Acid-14Less corrosive; strong protonating ability
Carborane Acids> -18Stable at room temperature; potentially stronger
Sulfuric Acid-3Commonly used; weaker than fluoroantimonic acid
Hydrochloric Acid-7Strong mineral acid; less versatile

Properties

IUPAC Name

pentafluoro-λ5-stibane;hexahydrate;hydrofluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6FH.6H2O.Sb/h6*1H;6*1H2;/q;;;;;;;;;;;;+5/p-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPSSNXRZMXGHE-UHFFFAOYSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.F.F[Sb](F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F6H13O6Sb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72121-43-8
Record name Antimonate(1-), hexafluoro-, hydrogen, hexahydrate, (OC-6-11)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.677
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of fluoroantimonic acid hexahydrate in the synthesis of polymers from epoxidized oils?

A1: this compound (HSbF6·6H2O) acts as a highly effective catalyst in the ring-opening polymerization (ROP) of epoxidized oils like soybean oil and palm oil . This catalyst initiates the opening of the epoxide rings present in the oil molecules, enabling their connection and the formation of polymeric chains.

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